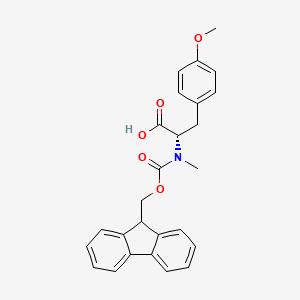

Fmoc-N-methyl-O-methyl-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHSGZVWEBYEIV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-methyl-O-methyl-L-tyrosine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Fmoc-N-methyl-O-methyl-L-tyrosine is a specialized amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic potential. The incorporation of both N-methyl and O-methyl groups onto the L-tyrosine scaffold imparts unique conformational constraints and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic application in solid-phase peptide synthesis (SPPS), offering field-proven insights for researchers in drug discovery and development.

Core Chemical Properties

This compound is a pale white solid at room temperature.[1] Its structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine, an N-methyl group that modifies the peptide backbone, and an O-methyl group on the tyrosine side-chain, which prevents potential side reactions such as phosphorylation or sulfation. These modifications contribute to the compound's utility in creating peptides with improved stability and solubility.[1][2]

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅NO₅ | [1] |

| Molecular Weight | 431.49 g/mol | [1] |

| CAS Number | 1260595-45-6 | [1] |

| Appearance | Pale white solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Structural Diagram

Caption: Chemical structure of this compound.

Solubility Profile

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

The choice of solvent can impact reaction kinetics and the solvation of the growing peptide chain, with NMP often favored for complex or hydrophobic sequences.[3]

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not extensively published. However, characterization of the final peptide product is essential. The following techniques are critical for verifying the incorporation and integrity of the residue:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide. A purity of ≥99% is reported for the standalone amino acid by some suppliers.[1]

-

Mass Spectrometry (MS): Confirms the correct mass of the peptide, verifying the incorporation of the N-methyl-O-methyl-L-tyrosine residue. The expected mass increase corresponds to the molecular weight of the residue minus the mass of water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of the N-methyl and O-methyl groups in the final peptide, although spectral assignment can be complex.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is not typically performed in a standard peptide synthesis laboratory due to its complexity. However, understanding the general approach provides valuable context. A common strategy for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for this purpose.[4] This solid-phase method involves the following key steps:

-

Protection of the Carboxylic Acid: The starting Fmoc-amino acid is attached to a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[4]

-

Fmoc Deprotection: The Fmoc group is removed from the α-amine using a solution of piperidine in DMF.

-

Sulfonamide Formation: The liberated α-amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This group acidifies the amine proton, facilitating the subsequent methylation step.[4]

-

N-Methylation: The sulfonamide is deprotonated with a mild base, and the resulting anion is alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the N-methyl group.[4]

-

o-NBS Deprotection: The o-NBS group is removed to yield the free N-methyl amine.

-

Fmoc Protection: The N-methyl amine is then protected with an Fmoc group.

-

Cleavage from Resin: The final Fmoc-N-methylated amino acid is cleaved from the 2-CTC resin under mild acidic conditions.[4]

The O-methylation of the tyrosine side chain can be performed at an earlier stage of the synthesis, prior to the N-methylation sequence.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS to introduce N-methylated residues into a peptide sequence.[1][5] N-methylation can confer several advantageous properties to a peptide, including increased resistance to enzymatic degradation, improved cell permeability, and enhanced conformational stability.[4]

Challenges in Coupling N-Methylated Amino Acids

The presence of the N-methyl group introduces significant steric hindrance, which can make the coupling reaction to the preceding amino acid challenging.[6] Standard coupling reagents such as HCTU and HBTU may result in incomplete coupling.

Recommended Coupling Protocol

To overcome the steric hindrance, more potent coupling reagents are required. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling N-methylated amino acids.[7]

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP.

-

Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Activation of this compound:

-

In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of diisopropylethylamine (DIPEA) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.[6]

-

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the reaction vessel for 1-4 hours. Longer coupling times are often necessary for N-methylated residues.[6]

-

Monitoring the Coupling:

-

Washing: Drain the coupling solution and thoroughly wash the resin with DMF.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-fmoc-o-methyl-l-tyrosine | Sigma-Aldrich [sigmaaldrich.com]

- 7. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-N-methyl-O-methyl-L-tyrosine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dual-Modified Tyrosine

In the landscape of modern peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. Fmoc-N-methyl-O-methyl-L-tyrosine, a dually modified derivative of L-tyrosine, serves as a powerful building block in solid-phase peptide synthesis (SPPS). The N-methylation of the peptide backbone confers significant advantages, including increased metabolic stability against proteases, enhanced membrane permeability, and the ability to modulate peptide conformation.[1][2][3] The O-methylation of the tyrosine side-chain prevents potential side reactions such as phosphorylation or sulfation and can influence receptor-binding interactions.[4]

This guide provides an in-depth examination of the chemical synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies. We will explore the strategic considerations behind the synthetic route, provide a detailed, validated protocol, and discuss the critical aspects of purification and characterization necessary to ensure the high purity required for clinical and research applications.

Strategic Synthesis: A Multi-Step Approach

The synthesis of this complex amino acid derivative is not a trivial matter and requires a carefully planned, multi-step sequence to ensure chemoselectivity and preserve stereochemical integrity. A logical retrosynthetic analysis dictates a sequential modification of the L-tyrosine starting material. The phenolic hydroxyl group is significantly more acidic than the secondary amine that will be formed, making it more susceptible to methylation under basic conditions. Therefore, the O-methylation should precede N-methylation to avoid competitive and undesired N,O-dimethylation. The final step involves the introduction of the base-labile Fmoc protecting group.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a synthesized methodology based on established chemical transformations for O-methylation, N-methylation, and Fmoc protection.[5][6][7] Each step includes in-process controls to ensure reaction completion and purity of intermediates.

Step 1: O-Methylation of L-Tyrosine

The initial step focuses on the selective methylation of the phenolic hydroxyl group. To prevent polymerization or side reactions with the amino and carboxylic acid moieties, the starting L-tyrosine is typically used without protection, relying on the higher nucleophilicity of the phenoxide ion under controlled basic conditions.

-

Materials:

Reagent Molar Eq. L-Tyrosine 1.0 Methyl Iodide (MeI) 2.5 Potassium Carbonate (K₂CO₃) 3.0 | Solvent (e.g., DMF) | - |

-

Procedure:

-

Suspend L-Tyrosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

-

Add potassium carbonate to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl, forming the nucleophilic phenoxide.

-

Add methyl iodide dropwise to the stirring mixture.[8] This is an example of the Williamson ether synthesis.[7]

-

Heat the reaction mixture to 40-50°C and stir for 12-18 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product, O-Methyl-L-tyrosine, is then carried forward.

-

Step 2: N-Methylation of O-Methyl-L-Tyrosine

N-methylation is often the most challenging step. Direct methylation can be difficult and may lead to over-methylation. A more reliable and widely adopted method is the Fukuyama-Mitsunobu reaction, which proceeds through a sulfonamide intermediate.[6]

-

Materials:

Reagent Molar Eq. O-Methyl-L-tyrosine 1.0 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) 1.1 Triethylamine (TEA) or DIPEA 2.5 Triphenylphosphine (PPh₃) 1.5 Diethyl azodicarboxylate (DEAD) or DIAD 1.5 Methanol (MeOH) 1.5 Thiophenol / K₂CO₃ - | Solvent (e.g., THF, DMF) | - |

-

Procedure:

-

Sulfonamide Formation: Dissolve O-Methyl-L-tyrosine in DMF and cool to 0°C. Add triethylamine, followed by the dropwise addition of o-NBS-Cl.[6] This protects the amine and makes the N-H proton acidic.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

-

Mitsunobu Reaction: To the crude sulfonamide, add triphenylphosphine and methanol. Cool the mixture to 0°C and add DEAD dropwise. The acidity of the sulfonamide nitrogen allows for methylation under these conditions.

-

Stir the reaction at room temperature for 2-4 hours.

-

Deprotection: Once methylation is complete, the o-NBS group is removed. The solvent is evaporated, and the residue is dissolved in DMF. Thiophenol and potassium carbonate are added to cleave the sulfonamide, liberating the N-methylated amine.[6]

-

Work-up: After the reaction is complete, the product is typically purified by column chromatography to isolate pure N-Methyl-O-methyl-L-tyrosine.

-

Step 3: Fmoc-Protection

The final step is the protection of the newly formed N-methyl amine with the Fmoc group, rendering it suitable for use in Fmoc-based SPPS.[9][10]

-

Materials:

Reagent Molar Eq. N-Methyl-O-methyl-L-tyrosine 1.0 Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) 1.1 Sodium Bicarbonate (NaHCO₃) or DIPEA 2.0 | Solvent (e.g., 1,4-Dioxane/Water) | - |

-

Procedure:

-

Dissolve N-Methyl-O-methyl-L-tyrosine in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃) or a mixture of dioxane and water. The basic condition is necessary to deprotonate the carboxylic acid and facilitate the reaction.

-

In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.[10]

-

Allow the reaction to warm to room temperature and stir overnight.

-

In-Process Control: Monitor by TLC/HPLC for the disappearance of the starting material.

-

Work-up: Once complete, acidify the reaction mixture with dilute HCl to pH ~2-3. This protonates the carboxylic acid, causing the product to precipitate or allowing for extraction.

-

Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

-

Purification Strategy: Achieving >98% Purity

The final product must be rigorously purified to remove residual reagents and side products. The primary method for purifying Fmoc-protected amino acids is flash column chromatography followed by characterization.[11]

Caption: General workflow for purification and quality control.

-

Flash Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes with 1% acetic acid is a common starting point. The acetic acid is critical to keep the carboxylic acid moiety protonated and prevent streaking on the silica gel.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

-

Load the solution onto the pre-equilibrated silica gel column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light for the Fmoc group).

-

-

Final Step: Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified product as a white solid.

-

Characterization and Quality Control

To validate the synthesis and confirm the purity of the final compound, a suite of analytical techniques is mandatory.

| Analytical Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and purity assessment. | Protons corresponding to the Fmoc group (~7.2-7.8 ppm), tyrosine aromatic ring, O-methyl group (~3.8 ppm), N-methyl group (~2.7-3.0 ppm), and alpha/beta protons should be present with correct integration and splitting patterns. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | A peak corresponding to the exact mass of the molecule [M+H]⁺ or [M+Na]⁺. For C₂₆H₂₅NO₅, the expected mass is ~431.17 g/mol . |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment. | A single, sharp peak with a purity level of >98% is typically required for use in peptide synthesis. |

Conclusion

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure selectivity and high yield. The outlined strategy of sequential O-methylation, N-methylation via a sulfonamide intermediate, and final Fmoc protection represents a robust and reliable pathway. Rigorous purification by flash chromatography and comprehensive analytical characterization are indispensable for producing a high-purity building block suitable for the exacting demands of therapeutic peptide development. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and validate this valuable compound.

References

-

Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. Available at: [Link]

-

Urbanczyk-Lipkowska, Z., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Available at: [Link]

-

Freidinger, R. M., et al. (1989). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 54(10), 2452–2459. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protection of Amino Groups with Fmoc. Retrieved from [Link]

-

García-Ramos, Y., et al. (2022). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 5(6), 92. Available at: [Link]

-

Krasikova, R. N., et al. (2014). Use of “on line [11C]methylation” in the synthesis of l-[O-11C-methyl]tyrosine, a promising radiotracer for positron emission tomography. Russian Chemical Bulletin, 63(5), 1164–1168. Available at: [Link]

-

PubChem. (n.d.). N-Acetyl-O-methyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

-

Långström, B., et al. (2004). Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. Applied Radiation and Isotopes, 60(1), 65-70. Available at: [Link]

-

Li, P., et al. (2020). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters, 22(17), 6794–6798. Available at: [Link]

- Biron, E., & Kessler, H. (2009). N-Methylation of amino acids. U.S.

-

Långström, B., et al. (2004). Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. PubMed. Retrieved from [Link]

-

Funakoshi, S., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(16), 6981–6985. Available at: [Link]

- Comel, A., et al. (2002). Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives. Tetrahedron Letters, 43(10), 1957-1959.

-

Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed. Retrieved from [Link]

-

Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chemistry International Journal, 14(2). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pnas.org [pnas.org]

An In-depth Technical Guide to the Strategic Incorporation of Fmoc-N-methyl-O-methyl-L-tyrosine in Modern Peptide Synthesis

Abstract

In the landscape of therapeutic peptide development, the strategic modification of amino acid residues is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Fmoc-N-methyl-O-methyl-L-tyrosine emerges as a bespoke building block, offering a dual-modification strategy to address common challenges in peptide drug design, such as metabolic instability and poor membrane permeability. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rationale, application, and technical considerations for utilizing this uniquely modified amino acid. We will delve into the mechanistic underpinnings of its advantages, provide validated protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and present a framework for its strategic deployment in peptide-based therapeutics.

Introduction: The Rationale for Dual Backbone and Side-Chain Modification

The therapeutic potential of peptides is often hampered by their inherent liabilities, namely susceptibility to proteolytic degradation and limited ability to cross cellular membranes. Chemical modifications are a key strategy to overcome these hurdles. This compound is a sophisticated building block that simultaneously addresses two critical aspects of peptide design: backbone rigidity and side-chain functionality.

-

N-methylation: Engineering Metabolic Stability and Permeability The methylation of the amide nitrogen on the peptide backbone is a well-established strategy to enhance the therapeutic properties of peptides.[1][2][3][4][5][6][7][8] This modification imparts significant steric hindrance around the amide bond, effectively shielding it from the action of proteolytic enzymes and thereby increasing the peptide's in vivo half-life.[6] Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which reduces the overall polarity and increases the lipophilicity of the peptide.[9] This is a critical factor in improving membrane permeability and enhancing oral bioavailability.[3]

-

O-methylation: Modulating Side-Chain Interactions and Properties The phenolic hydroxyl group of tyrosine is a versatile functional group that can participate in hydrogen bonding, and its modification can significantly impact a peptide's biological activity. O-methylation of the tyrosine side chain can enhance the solubility and stability of the amino acid derivative itself.[10][11] More importantly, within a peptide sequence, this modification can alter interactions with biological targets. For instance, in a study on the antibiotic iturin A, methylation of the tyrosine residue was shown to dramatically alter the ion permeability and conductance of lipid membranes, highlighting the profound impact of this modification on the peptide's function.[2]

The dual modification present in this compound offers a synergistic approach to peptide optimization. It combines the metabolic stability and enhanced permeability conferred by N-methylation with the altered side-chain properties from O-methylation, providing a powerful tool for fine-tuning the pharmacological profile of a peptide candidate.

Core Applications in Peptide Science

This compound is a key building block in the synthesis of complex peptides for a variety of applications:[10][12][13]

-

Drug Development: Its primary use is in the creation of novel peptide-based drugs with improved stability and solubility.[10][12]

-

Neuroscience Research: This modified amino acid is valuable in the development of compounds that can modulate receptor activity in the central nervous system.[12]

-

Protein Engineering: Researchers utilize this compound to create modified proteins with enhanced functionality and stability.[10]

Technical Guide: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the increased steric hindrance of the secondary amine. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.

Challenges in Coupling N-methylated Amino Acids

Standard coupling reagents are often inefficient for coupling to N-methylated amino acids, leading to low yields and incomplete reactions.[6] The steric bulk of the N-methyl group slows down the kinetics of the coupling reaction. Therefore, highly efficient coupling reagents that generate highly reactive intermediates are required.

Recommended Coupling Reagent: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended coupling reagent for sterically hindered amino acids, including N-methylated residues.[14]

Mechanism of HATU Activation:

Caption: HATU-mediated coupling mechanism.

Step-by-Step SPPS Protocol

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials and Reagents:

-

Rink Amide Resin

-

This compound

-

Other Fmoc-protected amino acids

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF (Peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Bromophenol Blue

Experimental Workflow:

Caption: SPPS workflow for incorporating this compound.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

Coupling of this compound:

-

In a separate vial, pre-activate a solution of this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored for completion.

-

-

Monitoring the Coupling Reaction:

-

The standard Kaiser test will give a false negative result for the secondary amine of the N-methylated residue.

-

Use the Bromophenol Blue test to monitor the presence of the free amine.[15] A blue color indicates an incomplete reaction, while a yellow/orange color indicates completion.

-

-

Washing: After a successful coupling, wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Quantitative Data and Impact on Peptide Properties

| Property | Unmodified Tyrosine | N-methyl-tyrosine | O-methyl-tyrosine | N-methyl-O-methyl-tyrosine (Predicted) |

| Proteolytic Stability | Low | High[6] | Low to Moderate | High |

| Membrane Permeability | Low | High[3] | Moderate | High to Very High |

| Receptor Binding Affinity | Varies | Can be maintained or altered[7] | Can be altered | Potentially altered; requires empirical testing |

| Solubility | Moderate | Can be altered | High (as a monomer)[11] | High |

Case Study: Dolastatin 10 Analogues

The natural product Dolastatin 10 and its synthetic analogues (auristatins) are potent antimitotic agents used as payloads in antibody-drug conjugates (ADCs).[3][8][16][17][18] The synthesis of various analogues often involves the modification of its constituent amino acids to improve efficacy and overcome resistance. The incorporation of residues like N-methyl-O-methyl-L-tyrosine in place of the native tyrosine or phenylalanine could be a strategy to enhance the stability and cell-penetrating properties of these cytotoxic payloads.

Conclusion

This compound is a powerful and strategic building block for the synthesis of advanced therapeutic peptides. The dual modification of the amino acid backbone and side chain provides a synergistic approach to enhancing metabolic stability, improving membrane permeability, and modulating biological activity. While its incorporation requires specialized synthetic considerations, particularly the use of potent coupling reagents like HATU, the potential benefits for peptide drug candidates are substantial. This guide provides the foundational knowledge and a practical framework for researchers to successfully utilize this unique amino acid in their peptide synthesis endeavors.

References

- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- LifeTein.

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

- Yamashita, T., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv.

- Maget-Dana, R., et al. (1987). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 898(1), 1-5.

-

Aapptec Peptides. Fmoc-Tyr(Me)-OH [77128-72-4]. Available from: [Link]

- Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.

- Loffet, A. (2000). N-methylation of peptides on solid support. Journal of Peptide Science, 6(11), 624-633.

- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym

- Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.

- Tyrosine modification enhances metal-ion binding. Biochemical Journal.

-

AAPPTec. N-Methyl Amino Acids Archives. Available from: [Link]

- BenchChem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.

- Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development.

- BenchChem.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews.

- MDPI.

- ResearchGate. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.

- Wikipedia. Adrenaline.

- PubMed. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?

- PubMed.

- PubMed Central. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)

- MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.

- PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- PubMed Central. Methylation and Silencing of Protein Tyrosine Phosphatase Receptor Type O in Chronic Lymphocytic Leukemia.

- ResearchGate. Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a)

- PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.

- MDPI.

- The Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.

- The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.

- PubMed Central.

- NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- NIH.

- SciRP.org. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides.

- NIH.

- Chemical Communications (RSC Publishing).

- The Athenaeum - University of the Incarnate Word.

- ResearchGate. (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)

- ResearchGate.

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- The latest SPPS application data - innov

- ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Oxford Academic.

- FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.

Sources

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. Effect of the O-methylation of tyrosine on the pore-forming properties of iturins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-N-methyl-O-methyl-L-tyrosine structure and molecular weight

An In-Depth Technical Guide to Fmoc-N-methyl-O-methyl-L-tyrosine: Structure, Properties, and Applications

Introduction

This compound is a highly specialized amino acid derivative engineered for advanced applications in peptide synthesis and drug discovery. Its strategic design, incorporating three key chemical moieties, provides chemists and researchers with a powerful tool to overcome common challenges in peptide science. The core L-tyrosine framework is modified with both N-methylation and O-methylation, and the alpha-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.

This guide elucidates the molecular structure, physicochemical properties, and strategic applications of this compound. We will explore the causal relationship between its unique structure and its functional advantages, such as enhanced stability, controlled conformation, and improved pharmacokinetic properties, making it an invaluable building block for the next generation of therapeutic peptides and engineered proteins.

Section 1: Molecular Structure and Physicochemical Properties

The precise functionality of this compound stems directly from its unique molecular architecture. Each component serves a distinct and critical purpose in the context of synthetic chemistry.

Chemical Identity

-

IUPAC Name : (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid[1]

-

Molecular Formula : C₂₆H₂₅NO₅[2]

-

Molecular Weight : 431.49 g/mol [2]

Structural Elucidation

The structure of this compound is best understood by dissecting its three primary components:

-

The Fmoc Protecting Group : The N-terminal 9-fluorenylmethyloxycarbonyl group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its primary function is to "protect" the alpha-amino group from participating in unwanted reactions during the coupling of the subsequent amino acid in the sequence. The key advantage of the Fmoc group is its lability to basic conditions (typically a piperidine solution), allowing for its clean and efficient removal without damaging the growing peptide chain, which remains anchored to the solid support via an acid-labile linker.

-

N-methylation : The methylation of the alpha-nitrogen atom is a critical modification that imparts significant conformational and physiological advantages. By replacing the N-H proton with a methyl group, the rotation around the C-N bond is sterically hindered. This constraint reduces the flexibility of the peptide backbone, locking it into a more defined conformation. From a drug development perspective, this is highly desirable as it can lead to higher receptor binding affinity and specificity. Furthermore, the N-methylated peptide bond is resistant to cleavage by many endogenous proteases, significantly enhancing the in-vivo half-life of the resulting peptide therapeutic.[3]

-

O-methylation : The phenolic hydroxyl group of the tyrosine side chain is a reactive site, susceptible to unwanted side reactions such as oxidation or phosphorylation during synthesis. The O-methyl group serves as a permanent, stable cap, rendering the hydroxyl group inert. Unlike other protecting groups like tert-butyl (tBu), which are removed during the final acid cleavage step, the methyl ether remains intact, ensuring the hydroxyl functionality is permanently blocked in the final peptide product.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 431.49 g/mol | [2] |

| Molecular Formula | C₂₆H₂₅NO₅ | [2] |

| CAS Number | 1260595-45-6 | [1][2] |

| Appearance | Pale white solid | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Synonyms | Fmoc-N-Me-L-Tyr(Me)-OH | [2] |

| Storage Conditions | 0-8 °C | [2] |

Structural Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.

Section 2: Role and Application in Synthetic Chemistry

The primary application of this derivative is as a specialized building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

Strategic Advantages in SPPS

A researcher would select this compound over more common derivatives for specific strategic reasons:

-

To Induce Proteolytic Stability : The N-methyl group provides steric hindrance that prevents recognition and cleavage by proteases, a critical requirement for therapeutic peptides.

-

To Enforce a Specific Conformation : By restricting backbone rotation, N-methylation can lock a peptide into a bioactive conformation, increasing its potency and selectivity.

-

To Permanently Block the Tyrosine Hydroxyl : When the phenolic hydroxyl must remain inert in the final product and throughout subsequent modifications, the permanent O-methyl ether is superior to acid-labile groups.

This makes the compound particularly valuable in the development of complex bioactive peptides and pharmaceuticals where stability and specific structure are paramount.[1][2]

Experimental Workflow: Incorporation into a Peptide Sequence

The incorporation of this sterically hindered amino acid requires optimized coupling conditions. The following is a generalized, self-validating protocol for its use in an automated peptide synthesizer.

Protocol: Coupling of this compound

-

Resin Preparation & Deprotection :

-

Start with the N-terminal Fmoc-protected peptide-resin in a suitable reaction vessel.

-

Add 20% (v/v) piperidine in dimethylformamide (DMF) to the resin.

-

Agitate for 5-10 minutes to cleave the Fmoc group, exposing the free N-terminal amine.

-

Drain the vessel and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

-

-

Activation of the Amino Acid :

-

In a separate vessel, dissolve this compound (3-5 equivalents over resin loading) in DMF.

-

Add an activating agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid).

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to initiate the formation of the active ester.

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling Reaction :

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.

-

-

Reaction Monitoring & Capping (Self-Validation) :

-

Monitoring : The standard Kaiser test will yield a false negative (clear beads) because it detects primary amines, not the secondary amine of the N-methylated residue. Use the Chloranil test or a similar method to confirm the absence of a free secondary amine, indicating a complete reaction.

-

Capping : If the coupling is incomplete, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15-20 minutes. This prevents the formation of deletion sequences.

-

-

Washing :

-

Drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (DCM), to prepare for the next cycle of deprotection and coupling.

-

Sources

solubility of Fmoc-N-methyl-O-methyl-L-tyrosine in common solvents

An In-Depth Technical Guide to the Solubility of Fmoc-N-methyl-O-methyl-L-tyrosine in Common Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical building block in advanced peptide synthesis. While exhaustive quantitative data across all common laboratory solvents is not broadly published, this document synthesizes established principles of peptide chemistry, draws logical inferences from structurally similar compounds, and presents a robust, field-proven experimental protocol for researchers to determine precise solubility in their specific applications. The unique structural modifications of this derivative—N-methylation and O-methylation—are discussed in the context of their positive impact on solubility, which is a key factor for ensuring efficient coupling reactions and minimizing aggregation during solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals who seek to optimize their synthetic workflows by understanding and leveraging the solubility profile of this specialized amino acid derivative.

Introduction: The Significance of this compound in Modern Peptide Synthesis

This compound is a highly specialized amino acid derivative indispensable for the synthesis of complex and modified peptides.[1] Its structure incorporates three key features: the fluorenylmethoxycarbonyl (Fmoc) protecting group for amine protection, N-methylation of the backbone amide, and O-methylation of the tyrosine side chain's hydroxyl group. These modifications are not merely incremental; they are strategically employed to impart desirable properties to the final peptide, such as enhanced stability, improved pharmacokinetic profiles, and the ability to probe specific biological interactions.[2]

The N-methylation is particularly significant as it introduces conformational constraints and resistance to enzymatic degradation. However, the incorporation of N-methylated amino acids is often challenging due to steric hindrance during coupling reactions. The enhanced solubility of derivatives like this compound is therefore a critical enabler for its successful application, allowing for higher effective concentrations and facilitating efficient reactions.[1][3] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of the synthetic peptide.

Core Principles Governing Solubility

The solubility of any Fmoc-protected amino acid is a multifactorial property dictated by the interplay of its constituent parts.[4]

-

The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl group is the primary driver for solubility in a broad range of organic solvents.[4] Its aromatic nature promotes favorable interactions with many non-aqueous media.

-

The Amino Acid Side Chain: The physicochemical properties of the side chain significantly modulate solubility. In the case of this compound, the tyrosine side chain is rendered more hydrophobic by the O-methylation, which eliminates the polar hydroxyl group. This modification generally enhances solubility in less polar organic solvents.

-

N-Methylation: The presence of a methyl group on the backbone nitrogen removes the N-H proton, thereby eliminating its ability to act as a hydrogen bond donor. This disruption of potential hydrogen bonding networks can prevent the formation of insoluble aggregates, a common issue in peptide synthesis, and thus often improves solubility in the polar aprotic solvents favored for SPPS.

Collectively, the structural attributes of this compound—a large hydrophobic protecting group and the elimination of key hydrogen bond donors—strongly suggest a favorable solubility profile in the solvents most critical for peptide synthesis.

Expected Solubility Profile of this compound

While specific quantitative data for this compound is sparse in public literature, we can construct a highly reliable expected solubility profile based on the known behavior of similar compounds and foundational chemical principles. The following table summarizes these expectations for common laboratory solvents.

| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Causality |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | DMF is the most prevalent solvent for SPPS due to its excellent solvating power for Fmoc-amino acids.[5] The related compound, Fmoc-O-methyl-L-tyrosine, is "clearly soluble" at 0.5 M in DMF. The N-methylation is expected to further enhance solubility by disrupting intermolecular hydrogen bonding. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | NMP is often considered an even stronger solvent than DMF for peptide synthesis, efficiently solvating protected amino acids and promoting resin swelling.[5] It is a solvent of choice for difficult couplings, and high solubility of the title compound is anticipated. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic molecules, including those with poor solubility elsewhere.[6] |

| Dichloromethane | DCM | Non-polar | Moderately to Highly Soluble | While less polar than DMF or NMP, DCM is effective at dissolving compounds with large hydrophobic moieties like the Fmoc group. It is a common solvent in Boc-based synthesis and is expected to effectively solvate this derivative.[5] |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility | THF is a weaker solvent for many Fmoc-amino acids compared to DMF or NMP.[4] While some solubility is expected due to the hydrophobic nature of the compound, it may not reach the high concentrations required for standard SPPS protocols without co-solvents. |

| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility | ACN is more commonly used in the purification (RP-HPLC) of peptides and Fmoc-derivatives rather than as a primary solvent for coupling, often due to lower solubility of the reagents.[4] |

| Water | H₂O | Polar Protic | Sparingly Soluble / Insoluble | Like most Fmoc- and Boc-protected amino acids, this compound is expected to have very poor solubility in water due to its predominantly hydrophobic character.[7] |

Note: Expected solubility is a qualitative assessment. It is imperative for researchers to empirically verify solubility for their specific concentration needs and reaction conditions.

Experimental Protocol for Quantitative Solubility Determination

This protocol provides a robust, self-validating method for determining the solubility of this compound in a solvent of choice. The "shake-flask" method is a gold-standard technique for measuring equilibrium solubility.[8]

Materials and Equipment

-

This compound (pale white solid, MW: 431.49 g/mol )[1]

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

Calibrated micropipettes

-

HPLC system with a UV detector

-

Class A volumetric flasks

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a vial. The key is to have undissolved solid remaining at equilibrium.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, visually confirm that excess, undissolved solid remains at the bottom of the vial. This is essential for ensuring the solution is truly saturated.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet all suspended solid material.

-

-

Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute this aliquot with a known volume of a suitable solvent (typically the mobile phase used for HPLC) in a volumetric flask to bring the concentration into the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

-

-

Quantitative Analysis via HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by RP-HPLC, monitoring at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).[9]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for Quantitative Solubility Determination.

Practical Implications and Conclusion

The high expected solubility of this compound in standard SPPS solvents like DMF and NMP is a significant practical advantage. It allows for the preparation of concentrated stock solutions, which is crucial for efficient and rapid coupling reactions, especially in automated synthesizers. Good solubility helps to prevent precipitation on the resin or in the fluidic lines of the instrument, which could otherwise lead to incomplete reactions and failed syntheses. Furthermore, by remaining fully solvated, the amino acid derivative can access the reactive sites on the growing peptide chain more effectively, helping to overcome the steric hindrance often associated with N-methylated residues.

References

- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound | 1260595-45-6.

- Chem-Impex. (n.d.). Fmoc-O-methyl-L-tyrosine.

- Sigma-Aldrich. (n.d.). Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine.

- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF.

- PubMed Central. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.

- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up | Blog.

- BOC Sciences. (n.d.). Guidelines for Peptide Dissolving.

- PubChem. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine.

- ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green.

- GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- MedChemExpress. (n.d.). Boc-L-Tyrosine methyl ester | Amino Acid Derivative.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-N-methyl-O-methyl-L-tyrosine: Commercial Availability and Strategic Implementation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of peptide drug development, the pursuit of enhanced pharmacokinetic properties is a paramount objective. Native peptides, while often exhibiting high potency and specificity, are frequently hampered by metabolic instability and poor membrane permeability. N-methylation of the peptide backbone has emerged as a powerful strategy to overcome these limitations. The incorporation of an N-methyl group on the amide nitrogen introduces a conformational constraint, which can lead to improved proteolytic resistance, enhanced cell permeability, and a more favorable oral bioavailability profile.[1][2] This guide provides an in-depth technical overview of a key building block in this field: Fmoc-N-methyl-O-methyl-L-tyrosine. We will explore its commercial availability, physicochemical properties, and provide field-proven insights into its strategic application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Physicochemical Properties

This compound is a specialized amino acid derivative that is commercially available from a number of chemical suppliers catering to the research and pharmaceutical industries. Its availability is crucial for researchers seeking to incorporate this unique building block into their peptide sequences.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity (Typical) |

| Chem-Impex | 1260595-45-6 | C₂₆H₂₅NO₅ | 431.49 | ≥ 99% (HPLC) |

| J&K Scientific | 1260595-45-6 | C₂₆H₂₅NO₅ | 431.49 | Not specified |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | Chem-Impex |

| Synonyms | Fmoc-N-Me-L-Tyr(Me)-OH | Chem-Impex |

| Appearance | Pale white solid | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

The dual methylation, on both the alpha-amino group and the phenolic hydroxyl group of tyrosine, imparts unique characteristics to this derivative. The O-methylation prevents potential side reactions at the hydroxyl group, such as phosphorylation or sulfation, and can also influence the electronic properties of the aromatic side chain. The N-methylation, as previously discussed, is key to modulating the peptide's backbone conformation and improving its drug-like properties.

The Role of this compound in Advanced Peptide Synthesis

The incorporation of this compound into a peptide sequence is a deliberate strategic choice aimed at enhancing the final product's therapeutic potential. Its unique structure contributes to increased stability and solubility of the resulting peptide.[3] This makes it a valuable component in the development of more effective peptide-based medications.[3]

The Challenge of Coupling Sterically Hindered Residues

A critical consideration when working with N-methylated amino acids is the increased steric hindrance around the secondary amine. This steric bulk can significantly slow down the kinetics of the coupling reaction during SPPS, leading to incomplete reactions and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.

Caption: General workflow for coupling an activated Fmoc-amino acid to a resin-bound peptide.

Experimental Protocols: A Guide to Successful Incorporation

The following protocols are designed to provide a robust starting point for the incorporation of this compound into a peptide sequence via Fmoc-based SPPS. It is crucial to note that optimization may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acid residues.

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a standard procedure in Fmoc-SPPS.

Materials:

-

Fmoc-peptide-resin

-

20% piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound

Due to the steric hindrance of the N-methyl group, a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.

Materials:

-

Deprotected peptide-resin

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

In a separate reaction vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in DMF.

-

Add 6-8 equivalents of DIPEA to the solution from step 1 and allow for a pre-activation time of 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary for particularly difficult sequences.

-

Monitor the coupling reaction. A qualitative ninhydrin test can be used, but it is important to note that secondary amines (like N-methylated amino acids) give a weak color change (typically yellow to faint purple). A more reliable method for monitoring the completion of the coupling is a test cleavage of a small amount of resin followed by LC-MS analysis.

-

If the coupling is incomplete, a second coupling can be performed by repeating steps 3-5.

-

Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

Caption: Decision workflow for the coupling of this compound in SPPS.

Synthesis of Fmoc-N-methylated Amino Acids: The Biron-Kessler Method

While this compound is commercially available, understanding its synthesis can provide valuable insights into potential impurities and cost factors. A common and effective method for the N-methylation of amino acids is the Biron-Kessler method, which is performed in the solid phase.[3] This method involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, making it susceptible to methylation.[3]

The general steps of the Biron-Kessler method are:

-

Attachment of the Fmoc-amino acid to a resin.

-

Removal of the Fmoc group.

-

Protection of the free amine with o-NBS-Cl.

-

Methylation of the sulfonamide nitrogen using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

-

Removal of the o-NBS group.

-

Reprotection of the now N-methylated amine with an Fmoc group.

-

Cleavage of the Fmoc-N-methylated amino acid from the resin.

This multi-step process highlights the complexity of producing N-methylated amino acid derivatives and underscores the importance of sourcing high-purity reagents for peptide synthesis.

Conclusion: A Valuable Tool for Modern Drug Discovery

This compound is a strategically important building block for the synthesis of peptide therapeutics with enhanced pharmacokinetic profiles. Its commercial availability, coupled with a fundamental understanding of the challenges and optimized protocols for its incorporation, empowers researchers to rationally design and synthesize novel peptide drug candidates. The ability to modulate peptide conformation and stability through N-methylation is a key enabling technology in the ongoing quest for more effective and orally bioavailable peptide-based medicines.

References

-

He, C. Y., et al. (2023). Backbone N-Methylation of Peptides: Advances in Synthesis and Applications in Pharmaceutical Drug Development. Bioorganic Chemistry, 141, 106892. [Link]

-

Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 41266035. [Link]

-

Roman, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1333-1344.

- Lokon, C., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

Sources

An In-depth Technical Guide to the Role of N-Methylation in Peptide Stability

Abstract

The therapeutic potential of peptides is often curtailed by their inherent pharmacological weaknesses, primarily their susceptibility to proteolytic degradation and poor membrane permeability, leading to short in-vivo half-lives and a lack of oral bioavailability.[1][2] N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a cornerstone of modern peptide drug design to surmount these obstacles.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core mechanisms by which N-methylation enhances peptide stability. We will explore its impact on proteolytic resistance, conformational dynamics, and overall pharmacokinetic profiles, supported by field-proven experimental protocols and methodologies that form a self-validating framework for investigation.

The Fundamental Impact of N-Methylation on Peptide Structure

At its core, N-methylation is a minimal but profound structural modification. The addition of a methyl (-CH3) group to a backbone amide nitrogen instigates a cascade of physicochemical changes that redefine the peptide's behavior.[3][5]

-

Induction of Steric Shielding: The methyl group acts as a bulky shield, physically obstructing the approach of proteolytic enzymes to the adjacent peptide bonds.[5][6] This steric hindrance is the primary mechanism behind the dramatic increase in resistance to enzymatic degradation.[7]

-

Elimination of the Hydrogen Bond Donor: The replacement of the amide proton (N-H) with an N-CH3 group removes a critical hydrogen bond donor.[3][5][8] This has two major consequences:

-

It disrupts local secondary structures like β-sheets and α-helices that rely on backbone hydrogen bonding.

-

It reduces the overall polarity and hydrogen bonding capacity of the peptide, which paradoxically enhances membrane permeability by lowering the energetic penalty of desolvation required to enter the lipid bilayer.[5]

-

-

Conformational Restriction: The methyl group restricts the rotation around the C-N bond of the peptide backbone, reducing the peptide's conformational freedom.[1][5] This can pre-organize the peptide into a more rigid, bioactive conformation, potentially increasing receptor affinity and selectivity.[4][9] However, this is a double-edged sword, as it can also lock the peptide into an inactive state, making empirical validation essential.[10]

Caption: The causal chain from N-methylation to enhanced peptide properties.

Enhancing Proteolytic Stability: A Mechanistic View

The most immediate and predictable benefit of N-methylation is the enhancement of metabolic stability.[9] Native peptides are rapidly cleared by endo- and exopeptidases, but the steric bulk of the N-methyl group effectively prevents the peptide backbone from fitting into the active site of these enzymes.[6][11]

A powerful strategy to leverage this effect is the N-methyl scan , where each amino acid residue in a peptide sequence is systematically replaced with its N-methylated analog.[2][7] This allows researchers to identify positions where methylation confers maximum protease resistance with minimal disruption to biological activity. Studies have shown that even a single N-methylation can dramatically increase a peptide's half-life in plasma or serum.

Caption: Workflow for an N-methyl scanning mutagenesis experiment.

Table 1: Impact of N-Methylation on Peptide Half-Life in Human Plasma

| Peptide Sequence | Modification | Half-Life (t1/2) in Human Plasma | Fold Increase | Reference |

|---|---|---|---|---|

| c(Pro-Phe-D-Trp-Lys-Thr-Phe) | None (Parent Peptide) | ~20 min | - | [2] |

| c(Pro-Phe-D-Trp-NMe-Lys-Thr-Phe) | Single N-methylation | > 240 min | > 12x | [1] |

| cyclo(-GRGDfL-) | None (Parent Peptide) | Stable | - | [2] |

| cyclo(-GRG(NMe)DfL-) | Single N-methylation | Stable | - | [2] |

| DKLYWWEFL | None (Parent Peptide) | < 5 min (vs. Chymotrypsin) | - | [7] |

| DKLY(NMe-W)WEFL | Single N-methylation | > 60 min (vs. Chymotrypsin) | > 12x |[7] |

Note: Data is compiled and interpreted from referenced studies for illustrative purposes. Absolute values can vary based on assay conditions.

Improving Pharmacokinetics: The Path to Oral Bioavailability

Beyond stability, N-methylation profoundly impacts a peptide's pharmacokinetic profile, particularly its ability to cross biological membranes.[4] This modification is a key strategy in the quest for orally bioavailable peptides, a long-standing goal in drug development.[2][11]

The mechanism is rooted in the reduction of the peptide's desolvation energy. By removing hydrogen bond donors and restricting conformation, N-methylation can induce a "chameleon-like" effect. The peptide can adopt a conformation in aqueous environments that exposes its polar groups, but upon approaching a lipid membrane, it can shift to a conformation that buries these groups and presents a more lipophilic surface, facilitating passive diffusion.[8][10] The immunosuppressant drug Cyclosporine A, a cyclic peptide with seven N-methylated residues, is a classic example of a highly membrane-permeable and orally bioavailable peptide.[9][11]

Table 2: Effect of N-Methylation on Oral Bioavailability in Rats

| Peptide Analog | Number of N-Methyl Groups | Oral Bioavailability (%F) | Reference |

|---|---|---|---|

| Somatostatin Analog 1 | 0 | < 1% | [1] |

| Somatostatin Analog S1 | 2 | ~5% | [1] |

| Somatostatin Analog S8 | 3 | 10% | [1][2] |

| Cyclic Hexapeptide 1 | 0 | Not Reported (Low Permeability) | [10] |

| Cyclic Hexapeptide 3 | 3 | 28% |[10] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The following methodologies provide a robust framework for synthesizing and evaluating N-methylated peptides.

Protocol 1: On-Resin N-Methylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a widely-used three-step procedure for N-methylation directly on the solid support, which is compatible with standard Fmoc-based SPPS.[9][12] The causality is clear: temporary sulfonamide formation activates the backbone nitrogen, making it susceptible to methylation.

Objective: To introduce a methyl group to the N-terminus of a resin-bound peptide.

Materials:

-

Fmoc-protected, peptide-bound resin

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Methyl iodide (MeI) or Methyl p-toluenesulfonate (MeOTs)

-

N,N-Dimethylpropyleneurea (DMPU)

-

Mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Methodology:

-

Sulfonylation (Activation):

-

Swell the peptide-resin in anhydrous DMF.

-

Add a solution of o-NBS-Cl (5 eq.) and DIPEA (10 eq.) in DMF.

-

Agitate at room temperature for 30 minutes. The reaction progress can be monitored by a chloranil test (a positive test indicates a free secondary amine).

-

Causality: The o-NBS-Cl reacts with the terminal amine to form a sulfonamide. This lowers the pKa of the remaining N-H proton, making it acidic enough to be removed by a mild base in the next step.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

-

Methylation (Alkylation):

-

Add a solution of the methylating agent (e.g., MeOTs, 10 eq.) and DIPEA (5 eq.) in DMPU/DMF (1:1).

-

Agitate at room temperature for 10-20 minutes.

-

Causality: The base (DIPEA) deprotonates the sulfonamide nitrogen, which then acts as a nucleophile to attack the methyl group of the methylating agent. DMPU is used as a solvent to improve reaction kinetics.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Desulfonylation (Deprotection):

-

Add a solution of mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.

-

Agitate at room temperature for 5-10 minutes. The solution will typically turn deep red upon formation of the Meisenheimer complex.

-

Causality: Mercaptoethanol acts as a nucleophile to displace the sulfonamide group, and DBU facilitates the reaction. This regenerates the now-methylated secondary amine, ready for the next coupling step.

-

Wash the resin thoroughly with DMF and DCM. The peptide is now N-methylated at the terminal residue and ready for subsequent amino acid coupling.

-

Caption: On-resin N-methylation workflow.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a standardized method to determine the half-life (t1/2) of a peptide in a biologically relevant matrix.[13][14] The choice of protein precipitation method is critical for accurate quantification.

Objective: To quantify the degradation of an N-methylated peptide over time in human plasma.

Materials:

-

Test peptide (N-methylated) and control peptide (non-methylated)

-

Pooled human plasma (anticoagulated, e.g., with EDTA)

-

Phosphate-buffered saline (PBS)

-

Precipitation solution: Acetonitrile (ACN) with 1% formic acid (FA)

-

Thermomixer or incubator set to 37°C

-

Centrifuge (capable of >10,000 x g)

-

RP-HPLC or LC-MS system for analysis

Methodology:

-

Preparation:

-

Pre-warm human plasma and PBS to 37°C.

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Dilute the peptide stock into the pre-warmed plasma to a final concentration of 10-50 µM. Mix gently by inversion.

-

-

Incubation and Time Points:

-

Immediately withdraw the first aliquot (t=0). This serves as the 100% reference.

-

To the t=0 aliquot, add 2-3 volumes of ice-cold precipitation solution (ACN/FA). Vortex vigorously for 30 seconds.

-

Causality: The organic solvent denatures and precipitates the plasma proteins (including proteases), effectively stopping all enzymatic reactions. Using an organic solvent mixture provides better analyte recovery than strong acids alone.[14][15]

-

Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.

-

Withdraw aliquots at subsequent time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and immediately quench the reaction by adding ice-cold ACN/FA as described above.

-

-

Sample Processing:

-

Centrifuge all quenched samples at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the remaining intact peptide and any degradation fragments, to a new tube or HPLC vial.

-

-

Analysis:

-

Analyze the supernatant by RP-HPLC or LC-MS.

-

Quantify the peak area corresponding to the intact peptide at each time point.

-